1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-iodobenzoyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The 3-iodobenzoyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction can yield alcohols or amines.
Scientific Research Applications
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-iodobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group.
1-(3-bromobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a bromine atom instead of iodine.
1-(3-iodobenzoyl)-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-iodobenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the iodine atom and the methoxy group, which can influence its reactivity and binding properties. This combination of substituents can lead to distinct chemical and biological activities compared to similar compounds.
Properties
IUPAC Name |
(3-iodophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-23-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(22)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFQHFZSDCNVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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